(5Z)-5-(3,4-dimethoxybenzylidene)-3-ethyl-2-thioxoimidazolidin-4-one
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Overview
Description
5-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-ETHYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a synthetic organic compound known for its potential bioactive properties. This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities. The presence of the 3,4-dimethoxyphenyl group and the thioxo group in its structure contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-ETHYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE typically involves the condensation of 3,4-dimethoxybenzaldehyde with ethyl isothiocyanate in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of ionic liquids as solvents, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-ETHYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
5-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-ETHYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-ETHYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 3,4-Dimethoxyphenylacetonitrile
- 5-{(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE
Uniqueness
The uniqueness of 5-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-ETHYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE lies in its specific structural features, such as the presence of the 3,4-dimethoxyphenyl group and the thioxo group, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C14H16N2O3S |
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Molecular Weight |
292.36 g/mol |
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H16N2O3S/c1-4-16-13(17)10(15-14(16)20)7-9-5-6-11(18-2)12(8-9)19-3/h5-8H,4H2,1-3H3,(H,15,20)/b10-7- |
InChI Key |
VHJIIUNJWWFEOK-YFHOEESVSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)OC)/NC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)NC1=S |
Origin of Product |
United States |
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